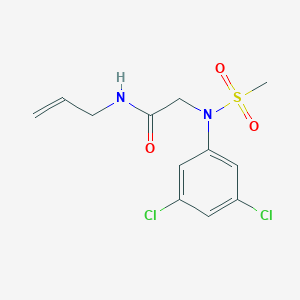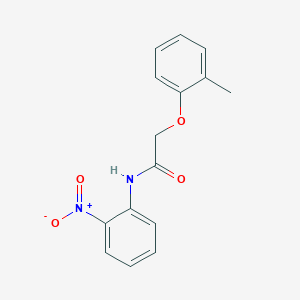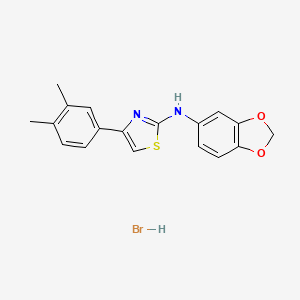
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride, also known as CNQX, is a potent and selective antagonist of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission mediated by AMPA receptors. This results in a reduction in the amplitude of excitatory postsynaptic potentials and a decrease in the frequency of spontaneous synaptic activity.
Biochemical and Physiological Effects:
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has a number of biochemical and physiological effects. It reduces the amplitude of excitatory postsynaptic potentials, decreases the frequency of spontaneous synaptic activity, and blocks the induction of long-term potentiation (LTP) in the hippocampus. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride also blocks the expression of LTP in the amygdala, which is involved in emotional learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which allows for the specific manipulation of glutamate receptor activity. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is also relatively stable and can be stored for long periods of time. However, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has some limitations. It is not selective for AMPA receptors and can also block kainate receptors at high concentrations. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also have off-target effects on other ion channels, such as voltage-gated calcium channels.
Orientations Futures
There are several future directions for research on 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective glutamate receptor antagonists that can be used to study the specific roles of different glutamate receptor subtypes. Additionally, the use of 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Méthodes De Synthèse
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylquinoline with 3-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is further chlorinated with thionyl chloride to yield the final product, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride hydrochloride.
Applications De Recherche Scientifique
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is particularly useful in studying the role of glutamate receptors in synaptic plasticity, learning, and memory. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also be used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-(3-nitrophenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2.ClH/c1-10-7-16(14-8-11(17)5-6-15(14)18-10)19-12-3-2-4-13(9-12)20(21)22;/h2-9H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWSCIJEYRHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6813353 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)



![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)

![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine](/img/structure/B4922611.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)
![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)